3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3-CYCLOPROPYL-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structural features, including a cyclopropyl group, a dimethylpyrazole moiety, an ethyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine core.
Introduction of the cyclopropyl group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the dimethylpyrazole moiety: This step involves the alkylation of the pyrazolopyridine core with a dimethylpyrazole derivative under basic conditions.
Incorporation of the ethyl group: The ethyl group is introduced through an alkylation reaction using ethyl halides and a suitable base.
Addition of the fluorophenyl group: The fluorophenyl group is attached via a nucleophilic aromatic substitution reaction, often using fluorobenzene derivatives and strong bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.
Major Products
Scientific Research Applications
3-CYCLOPROPYL-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-CYCLOPROPYL-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-ETHYL-1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 3-CYCLOPROPYL-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-ETHYL-1-(4-BROMOPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 3-CYCLOPROPYL-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C24H25FN6O |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-cyclopropyl-N-[(1,3-dimethylpyrazol-4-yl)methyl]-6-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H25FN6O/c1-4-18-11-20(24(32)26-12-16-13-30(3)28-14(16)2)21-22(15-5-6-15)29-31(23(21)27-18)19-9-7-17(25)8-10-19/h7-11,13,15H,4-6,12H2,1-3H3,(H,26,32) |
InChI Key |
ITHSNDLUTODFNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)NCC5=CN(N=C5C)C |
Origin of Product |
United States |
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